Activity Retention in RAF/Phosphorylation-Independent MEK1 Mutant Cell Line Versus Selumetinib
In PF130 cells (a patient-derived spitzoid melanoma line harboring the RAF- and phosphorylation-independent MEK1 mutation pGlu102_Lys104delinsGln), MAP855 strongly decreased cell viability, whereas the allosteric MEK inhibitor selumetinib produced no detectable effect [1]. MAP855 also effectively reduced ERK protein activation in PF130 cells, while selumetinib treatment had no effect on ERK activation [1].
| Evidence Dimension | Cell viability reduction (qualitative) and ERK activation inhibition |
|---|---|
| Target Compound Data | Strong viability decrease; effective reduction of ERK protein activation |
| Comparator Or Baseline | Selumetinib (allosteric MEK1/2 inhibitor) - no effect on viability; no effect on ERK activation |
| Quantified Difference | Qualitative: full activity vs. complete loss of activity |
| Conditions | PF130 spitzoid melanoma cell line with pGlu102_Lys104delinsGln MEK1 mutation; in vitro |
Why This Matters
This direct comparison demonstrates that MAP855 retains functional activity in a mutation context where selumetinib fails completely, making MAP855 the appropriate procurement choice for research involving RAF/phosphorylation-independent MEK mutants.
- [1] Hegedus L, et al. A novel preclinical model of RAF-independent MEK1 mutant tumors and its treatment with novel ATP competitive MEK inhibitor. Annals of Oncology. 2019;30(Suppl_5):v788. View Source
